molecular formula C12H22O2 B1581375 Vinyl neodecanoate CAS No. 51000-52-3

Vinyl neodecanoate

Cat. No. B1581375
CAS RN: 51000-52-3
M. Wt: 198.3 g/mol
InChI Key: TVFJAZCVMOXQRK-UHFFFAOYSA-N
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Description

Vinyl neodecanoate, also known as VeoVa 10, is a vinylic monomer that is virtually always used in combination with other monomers to create lattices or emulsion polymers . The trade name is an acronym of Vinyl ester of Versatic Acid with the number 10 meaning 10 carbons in the molecule . It has a medium to low glass transition temperature of -3 °C .


Synthesis Analysis

Vinyl neodecanoate can be synthesized by copolymerizing vinyl acetate (VAc), vinyl neodecanoate (VeoVa), and methyl methacrylate (MMA) with butyl acrylate (BA). The sample with BA is also put together with PVA solution, aluminium nitrate, and preservatives .


Molecular Structure Analysis

The molecular formula of Vinyl neodecanoate is C12H22O2 . The structure is highly branched with a tertiary substituted α-carbon .


Chemical Reactions Analysis

Vinyl neodecanoate is a mixture of isomeric vinyl esters of neodecanoic acid. It is mainly used as a modifying monomer in conjunction with other monomers and particularly the manufacture of vinyl acetate based polymer emulsions by the process of emulsion polymerization . It is very hydrophobic and the structure renders the polymers produced from it, very resistant to alkali degradation .


Physical And Chemical Properties Analysis

Vinyl neodecanoate is a colorless liquid with a density of 0.882 g/mL . It has a boiling point of 60–216 °C . The molar mass is 198.306 g·mol −1 .

Scientific Research Applications

RAFT Polymerization in Education

Vinyl neodecanoate has been utilized in educational settings to teach students about polymer synthesis. An experiment designed for undergraduate students involves the synthesis and characterization of poly(vinyl neodecanoate) through living free radical polymerization, specifically the reversible addition fragmentation chain transfer (RAFT) process. This experiment offers valuable laboratory experience in contemporary polymer science techniques (Nguyen, Bennet, Stenzel, & Barner‐Kowollik, 2008).

Polymerization Kinetics

Research has examined the kinetics and mechanism of the bulk free-radical polymerization of vinyl neodecanoate in the presence of polybutadiene. This study provides insights into the retardative chain transfer mechanism and the impact of polybutadiene on the polymerization process, which is crucial for understanding how different components interact during polymer synthesis (Pham, Tonge, Monteiro, & Gilbert, 2000).

Polymer Star Synthesis

Vinyl neodecanoate is also significant in the synthesis of poly(vinyl ester) stars. Various methodologies, including the xanthate-mediated living radical polymerization, have been used to produce these polymers with narrow polydispersities. This research is fundamental in advancing the field of polymer science and expanding the applications of these materials (Bernard et al., 2005).

Smart Reactors and Polymerization

The development of smart reactors for the exothermic emulsion copolymerization of vinyl acetate and vinyl neodecanoate represents a significant innovation. These reactors, integrated with smart materials and 3D fabrication technologies, allow for self-contained process control and novel reactor concepts, improving efficiency and safety in polymer production (Hu et al., 2020).

Biomedical Applications

Vinyl neodecanoate has been explored in the context of biomedical applications, particularly in the development of degradable vinyl polymers. These materials are important for various applications, ranging from medicine to environmental protection, due to their potential for complete or partial degradation, which is essential for sustainability and safety in biomedical applications (Delplace & Nicolas, 2015).

Polymer Stabilization

Research on bismuth(III)neodecanoate and its application in stabilizing poly(vinyl chloride) highlights the importance of vinyl neodecanoate derivatives in enhancing the stability and longevity of polymers used in various industrial applications (Liu, Jiang, Zhang, & Dong, 2018).

Emulsion Copolymerization

Studies on the emulsion copolymerization of vinyl acetate and neodecanoic acid vinyl ester have revealed the ability to adjust product properties and conversion rates through the manipulation of redox initiator components. This research offers valuable insights into optimizing polymerization processes for desired material properties (Jacob, Pauer, & Schroeter, 2022).

Safety And Hazards

Vinyl neodecanoate is combustible and very toxic to aquatic life with long-lasting effects . It may cause burns to skin and eyes . Inhalation of the material may be harmful .

Future Directions

The global Vinyl neodecanoate market size is expected to grow at a certain CAGR for the next five years . It has found application as adhesives for porous substrates (e.g., wood, paper and cloth), emulsion paints and as powder additives for construction materials .

properties

IUPAC Name

ethenyl 7,7-dimethyloctanoate
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InChI

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3
Source PubChem
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InChI Key

TVFJAZCVMOXQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)OC=C
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Molecular Formula

C12H22O2
Record name VINYL NEODECANOATE
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DSSTOX Substance ID

DTXSID70274216
Record name Ethenyl 7,7-dimethyloctanoate
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Molecular Weight

198.30 g/mol
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Physical Description

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid
Record name VINYL NEODECANOATE
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Record name Neodecanoic acid, ethenyl ester
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Flash Point

greater than 175 °F (USCG, 1999)
Record name VINYL NEODECANOATE
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Product Name

Vinyl neodecanoate

CAS RN

51000-52-3, 26544-09-2, 195321-14-3
Record name VINYL NEODECANOATE
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Record name Vinyl tert-decanoate
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Record name Neodecanoic acid, ethenyl ester
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Record name Ethenyl 7,7-dimethyloctanoate
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Record name Vinyl neodecanoate
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Melting Point

-4 °F (USCG, 1999)
Record name VINYL NEODECANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
T Mahmoud, MA Betiha - Energy & Fuels, 2021 - ACS Publications
… The choice of vinyl neodecanoate was to match some … thus, the addition of vinyl neodecanoate enhances the solubility of the … The copolymerization of vinyl neodecanoate with octadecyl …
Number of citations: 19 pubs.acs.org
BTT Pham, MP Tonge, MJ Monteiro, RG Gilbert - Macromolecules, 2000 - ACS Publications
The kinetics and mechanism of the bulk free-radical polymerization of vinyl neodecanoate in the presence of polybutadiene are studied in a series of rate and molecular weight …
Number of citations: 20 pubs.acs.org
A Díaz-Barrios, G González, C Reinoso… - Materials Chemistry and …, 2020 - Elsevier
… of the VAVTD terpolymer presented the bands at 2961 and 2874 cm −1 corresponding to CH stretching associated to the aliphatic part of butyl acrylate and vinyl neodecanoate …
Number of citations: 4 www.sciencedirect.com
JM Oliveira, LHI Mei - Polímeros, 2009 - SciELO Brasil
… In this work vinyl acetate - vinyl neodecanoate (VeoVa 10®) latexes, stabilized with conventional and reactive nonionic surfactant, were prepared and the performance of these films …
Number of citations: 3 www.scielo.br
PNP Ghoderao, D Dhamodharan, S Mubarak… - Journal of Molecular …, 2022 - Elsevier
The experimental phase-behavior data is reported at high-pressure for the mixtures of vinyl benzoate, vinyl pivalate and vinyl octanoate with supercritical carbon dioxide (sc-CO 2 ) at …
Number of citations: 10 www.sciencedirect.com
TLU Nguyen, K Eagles, TP Davis… - Journal of Polymer …, 2006 - Wiley Online Library
… The prepared polymers were used as stabilizers in suspension polymerization to prepare crosslinked poly(vinyl neodecanoate)/ethylene glycol dimethacrylate microspheres. The ratio …
Number of citations: 110 onlinelibrary.wiley.com
J Bernard, A Favier, L Zhang, A Nilasaroya… - …, 2005 - ACS Publications
… to extend the scope of the R-designed multifunctional xanthate agents to the polymerization of vinyl esters with bulky pendant group such as vinyl pivalate (VP) or vinyl neodecanoate (…
Number of citations: 199 pubs.acs.org
TLU Nguyen, F Bennet, MH Stenzel… - Journal of chemical …, 2008 - ACS Publications
… average molecular weight, Mn, and polydispersity index, PDI, as a function of monomer-to-polymer conversion in an EXGA-mediated free radical polymerization of vinyl neodecanoate …
Number of citations: 15 pubs.acs.org
J Xie, YL Hsieh - Journal of Polymer Science Part A: Polymer …, 2001 - Wiley Online Library
… between vinyl neodecanoate and … that vinyl neodecanoate cannot acylate cellulose. One possible reason for this is the steric hindrance of the longer alkyl chain in vinyl neodecanoate. …
Number of citations: 51 onlinelibrary.wiley.com
Q Zhang, X Miao, J Zhu, J Wu, M Zhang… - … and Building Materials, 2023 - Elsevier
… In this study, a method of modifying vinyl acetate polymers (PVAc) by vinyl triethoxysilane (VTES) and vinyl neononanoate (VeoVa-9), vinyl neodecanoate (VeoVa-10) in tertiary vinyl …
Number of citations: 0 www.sciencedirect.com

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